![molecular formula C23H22F2N2O3 B6502933 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898439-97-9](/img/structure/B6502933.png)
5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Overview
Description
5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22F2N2O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.15984889 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Like many drugs, it likely works by binding to its target(s) and modulating their activity . This can result in a variety of changes depending on the nature of the target and the type of interaction.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by F2617-1928. Given its structural similarity to certain organofluorine compounds , it might be involved in similar biochemical pathways
Biological Activity
The compound 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20F2N2O3, and it features a pyranone core substituted with fluorophenyl and piperazine moieties. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds with similar structural motifs, particularly those containing piperazine derivatives, exhibit monoamine oxidase (MAO) inhibitory activity. For instance, derivatives with the piperazine moiety have shown significant inhibition of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters associated with mood regulation .
- Anticancer Potential : The biological evaluation of related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, studies on pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation while maintaining lower toxicity to normal cells .
- Urease Inhibition : Some derivatives have been tested for urease inhibition, which is relevant in treating conditions like urinary tract infections. The IC50 values for urease inhibition in related compounds were significantly lower than traditional inhibitors, suggesting a potential therapeutic application .
The biological activity of this compound may involve:
- Reversible Inhibition of MAO : Similar compounds have been characterized as reversible inhibitors, which may lead to increased levels of serotonin and norepinephrine in the brain, contributing to their antidepressant effects .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound could potentially modulate GPCR pathways, influencing various cellular responses such as calcium ion influx and neurotransmitter release .
Study 1: MAO Inhibition
A study evaluated several piperazine-containing compounds for their MAO inhibitory activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
T6 | 0.013 | 120.8 |
T3 | 0.039 | 107.4 |
Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of pyridazinone derivatives were assessed using L929 fibroblast cells. Compound T6 demonstrated minimal cytotoxicity at various concentrations, highlighting its safety profile compared to other derivatives that induced significant cell death at higher doses.
Compound | IC50 (µM) | Cytotoxicity Level |
---|---|---|
T3 | 27.05 | High |
T6 | 120.6 | Low |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. The incorporation of the piperazine ring in this compound suggests potential activity against depression and anxiety disorders. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels in the brain, leading to mood enhancement.
Anticancer Properties
Several studies have explored the anticancer potential of pyran derivatives. The unique structure of 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of fluorinated compounds has been well-documented. This compound's structure may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary tests suggest that it may be effective against a range of bacterial strains.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Anticancer Mechanism
A recent study focused on the compound's ability to induce apoptosis in breast cancer cell lines. The results showed that treatment with this compound led to increased caspase activity and reduced cell viability, indicating a potential mechanism for anticancer action .
Case Study 3: Antimicrobial Testing
In vitro antimicrobial assays were conducted against various pathogens, including E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones, suggesting effective antimicrobial properties that warrant further investigation for clinical applications .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how do they influence its pharmacological potential?
- Answer : The compound features a pyran-4-one core, a fluorophenylmethoxy group, and a piperazine ring substituted with a 2-fluorophenyl group. The fluorophenyl groups enhance lipophilicity and receptor-binding affinity, while the piperazine moiety facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . The pyran-4-one core may contribute to metabolic stability, as seen in related pyran derivatives . Structural analogs with similar motifs exhibit activity in neurological and oncological assays .
Q. What synthetic routes are reported for this compound, and what are the critical optimization steps?
- Answer : Synthesis typically involves:
- Step 1 : Functionalization of the pyran-4-one core via nucleophilic substitution or Friedel-Crafts alkylation to introduce the fluorophenylmethoxy group.
- Step 2 : Piperazine ring alkylation using a 2-fluorophenyl-substituted aldehyde/ketone under reflux conditions (e.g., DMF, 80–100°C).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Key challenges include minimizing side reactions during piperazine alkylation and ensuring regioselectivity for the fluorophenyl groups .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what experimental validation methods are recommended?
- Answer :
- Computational Approach : Use molecular docking (e.g., AutoDock Vina) to screen against GPCRs (e.g., 5-HT1A, D2 receptors) or kinases. Focus on piperazine-fluorophenyl interactions with hydrophobic binding pockets .
- Validation :
- In vitro : Radioligand binding assays (e.g., competitive displacement with [³H]-spiperone for dopamine receptors).
- In silico : MD simulations to assess binding stability .
Contradictions in predicted vs. observed activity can arise from solvation effects or receptor conformational flexibility, requiring iterative modeling .
Q. What contradictions exist in reported biological activity data for structural analogs, and how can they be resolved experimentally?
- Answer : For example, fluorophenyl-piperazine derivatives show variability in IC50 values for serotonin receptors across studies. Possible causes:
- Experimental Design : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., pH, temperature).
- Structural Nuance : Substituent positioning (e.g., 2-fluorophenyl vs. 4-fluorophenyl) alters steric hindrance .
Resolution : - Perform head-to-head comparative assays under standardized conditions.
- Use SAR studies to isolate the impact of substituent placement .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- Answer :
- Modifications :
- Replace the pyran-4-one core with a quinazolinone to enhance kinase affinity.
- Introduce a sulfonyl group to the piperazine ring for hydrogen bonding with ATP-binding pockets .
- Evaluation :
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
- X-ray crystallography of ligand-kinase complexes to validate binding modes .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Answer :
- NMR : ¹H/¹³C NMR with DEPT-135 to confirm regiochemistry of fluorophenyl groups.
- MS/MS Fragmentation : Differentiate isomers via collision-induced dissociation patterns.
- X-ray Crystallography : Resolve absolute configuration, as seen in related pyran-4-one structures .
- HPLC-PDA : Monitor purity and detect trace byproducts from fluorophenyl alkylation .
Q. Data Contradiction Analysis
Q. Why do some studies report high metabolic stability for this compound while others note rapid clearance?
- Answer : Discrepancies may stem from:
- Model Systems : Liver microsomes (human vs. rodent) differ in CYP450 isoform activity.
- Substituent Effects : The 2-fluorophenyl group may reduce CYP2D6-mediated oxidation compared to 4-fluorophenyl analogs .
Recommendation : - Conduct parallel metabolic stability assays in human/rodent hepatocytes.
- Use LC-HRMS to identify major metabolites and refine SAR .
Q. Methodological Recommendations
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Answer :
- Acute Models : Forced swim test (depression) or open field test (anxiety) in rodents.
- Chronic Models : MPTP-induced Parkinson’s disease models to assess dopamine receptor modulation.
- Dosing : Optimize bioavailability using pharmacokinetic studies (e.g., IV/PO administration) .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Answer :
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-7-5-17(6-8-18)15-30-23-16-29-19(13-22(23)28)14-26-9-11-27(12-10-26)21-4-2-1-3-20(21)25/h1-8,13,16H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBBLOIPATXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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